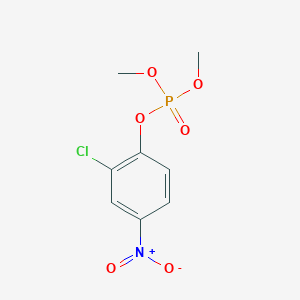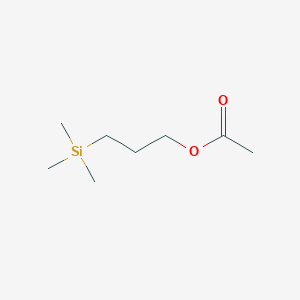
Phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester, commonly known as CDNB, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a substrate for the measurement of glutathione S-transferase activity.
Wirkmechanismus
CDNB is a substrate for GSTs, which catalyze the conjugation of glutathione to CDNB. The reaction yields a thioether product that is stable and can be measured spectrophotometrically. The mechanism of action of CDNB involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of CDNB.
Biochemische Und Physiologische Effekte
CDNB has been shown to induce oxidative stress and apoptosis in various cell types. CDNB has also been shown to cause DNA damage and alter gene expression in some cell types. However, the physiological effects of CDNB in vivo are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
CDNB is a widely used substrate for the measurement of GST activity. It is easy to use and provides a reliable and reproducible method for the measurement of GST activity. However, CDNB has some limitations, including its potential toxicity and the fact that it may not accurately reflect the activity of all GST isoforms.
Zukünftige Richtungen
There are many future directions for the use of CDNB in scientific research. One potential area of research is the development of new GST inhibitors for the treatment of cancer and other diseases. CDNB could also be used in the study of drug metabolism and drug-drug interactions. Additionally, CDNB could be used in the development of new diagnostic tools for the detection of GST activity in various tissues and organisms.
Synthesemethoden
CDNB is synthesized by the reaction of 2-chloro-4-nitrophenol with dimethyl phosphorochloridate in the presence of a base. The reaction yields CDNB as a yellow crystalline solid. The purity of the synthesized CDNB can be determined by HPLC or NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
CDNB is widely used in scientific research as a substrate for the measurement of glutathione S-transferase activity. Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of xenobiotics and reactive oxygen species. CDNB is commonly used to measure the activity of GSTs in various tissues and organisms. CDNB has also been used in the study of drug metabolism and drug-drug interactions.
Eigenschaften
CAS-Nummer |
17650-76-9 |
|---|---|
Produktname |
Phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester |
Molekularformel |
C8H9ClNO6P |
Molekulargewicht |
281.59 g/mol |
IUPAC-Name |
(2-chloro-4-nitrophenyl) dimethyl phosphate |
InChI |
InChI=1S/C8H9ClNO6P/c1-14-17(13,15-2)16-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 |
InChI-Schlüssel |
BLVSIGRJPXXNPD-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Kanonische SMILES |
COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)